molecular formula C14H17NO3 B2465784 Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate CAS No. 2248408-14-0

Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Cat. No.: B2465784
CAS No.: 2248408-14-0
M. Wt: 247.294
InChI Key: XSDPGFOULRFLBP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)12-10(8-15)9-6-4-5-7-11(9)17-12/h4-7H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPGFOULRFLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2O1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the benzofuran core.

    Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the benzofuran ring to a dihydrobenzofuran.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or dihydrobenzofurans.

    Substitution: Introduction of various functional groups on the benzofuran ring.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with the active sites of enzymes, influencing their activity. The benzofuran core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzofuran.

    Tert-butyl 3-(aminomethyl)-1-naphthofuran-2-carboxylate: Contains a naphthofuran core, offering different electronic properties.

Uniqueness

Tert-butyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core, which provides distinct reactivity and biological activity compared to its analogs.

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